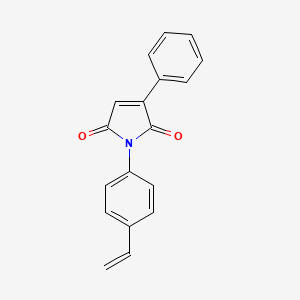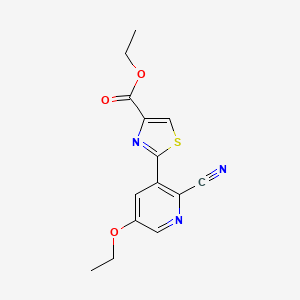
Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and malononitrile in the presence of a base.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the pyridine derivative with a thioamide under acidic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-cyano-5-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
195155-58-9 |
|---|---|
Formule moléculaire |
C14H13N3O3S |
Poids moléculaire |
303.34 g/mol |
Nom IUPAC |
ethyl 2-(2-cyano-5-ethoxypyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O3S/c1-3-19-9-5-10(11(6-15)16-7-9)13-17-12(8-21-13)14(18)20-4-2/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
JVONOJAGIWVUET-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(N=C1)C#N)C2=NC(=CS2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


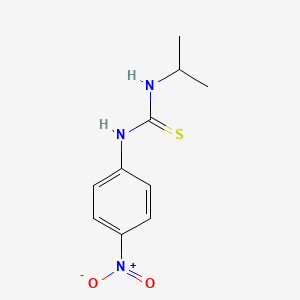
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
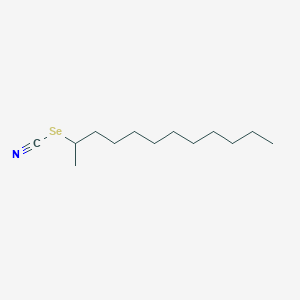
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
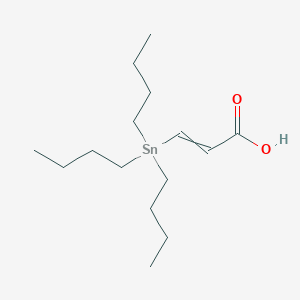

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
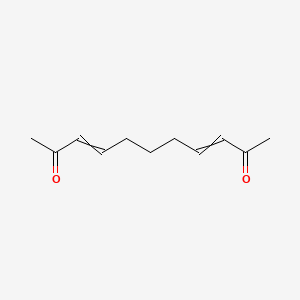
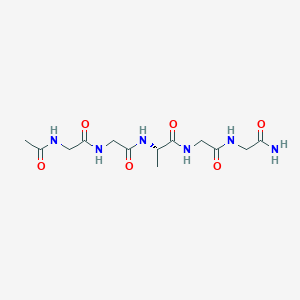
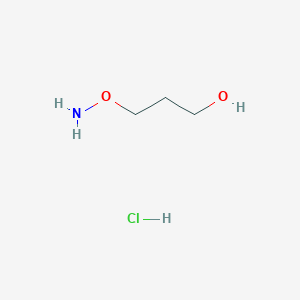
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
